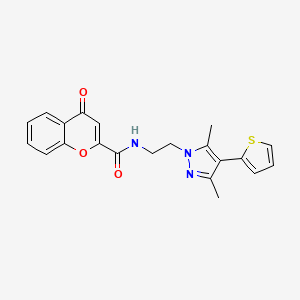

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Description

This compound features a pyrazole core substituted with 3,5-dimethyl groups and a thiophen-2-yl moiety at the 4-position. The pyrazole is linked via an ethyl chain to a chromene carboxamide scaffold. The chromene ring system (4-oxo-4H-chromene) is structurally related to coumarins, which are associated with diverse biological activities, including antimicrobial and anti-inflammatory effects . Structural characterization of such complexes often employs crystallographic tools like SHELX programs for refinement and analysis .

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-13-20(19-8-5-11-28-19)14(2)24(23-13)10-9-22-21(26)18-12-16(25)15-6-3-4-7-17(15)27-18/h3-8,11-12H,9-10H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGZUROAKVGMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a compound that combines a chromene structure with a pyrazole moiety, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₃S |

| Molecular Weight | 289.4 g/mol |

| CAS Number | 2034553-80-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chromene and pyrazole rings allows for significant binding interactions, which can modulate biological pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Binding : Interaction with specific receptors can lead to altered cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency compared to standard chemotherapy agents like doxorubicin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives exhibit significant activity against various bacterial strains:

These findings suggest potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, some studies have indicated anti-inflammatory effects, which are critical for conditions such as arthritis and other inflammatory diseases:

Case Studies

A notable case study involved testing the compound against human breast adenocarcinoma (MCF-7) cells, where it demonstrated superior activity compared to established drugs like etoposide. The study reported that certain derivatives exhibited up to two-fold higher potency than etoposide at equivalent concentrations.

Comparison with Similar Compounds

Pyrazole-Thiophene Derivatives

Compound I12 (Bb2) : [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane] () shares a thiophene substituent but incorporates a pyrimidine core instead of pyrazole. Pyrimidines are common in antiviral and anticancer agents, whereas pyrazoles are often explored for anti-inflammatory applications. The ethyl linkage in I12 connects to a diazepane ring, contrasting with the chromene carboxamide in the target compound. This difference likely alters solubility and target specificity.

Compound 3 (): N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetamide contains a pyrazole with phenyldiazenyl and azide-functionalized side chains. The 34% yield for Compound 3 highlights challenges in synthesizing complex pyrazole derivatives .

Chromene/Coumarin Analogs

Quinolone Derivatives (): N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones exhibit antibacterial activity linked to their thiophene and quinolone moieties. The chromene carboxamide in the target compound may share DNA gyrase inhibition mechanisms with quinolones. However, the absence of a fluorine atom (common in fluoroquinolones) could reduce antibacterial potency .

Example 52 (): (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide includes a thiazole ring and carboxamide group.

Thiophene-Ethyl Linked Compounds

PF 43(1) Derivatives (): Compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine feature thiophene-ethyl chains but lack heterocyclic cores like pyrazole.

Research Findings and Challenges

- Synthesis : The target compound’s synthesis likely involves multi-step heterocyclic coupling, analogous to methods in . Low yields (e.g., 34% in Compound 3) suggest scalability issues.

- Biological Activity: While direct data is unavailable, thiophene-pyrazole hybrids often exhibit kinase or protease inhibition.

- Structural Insights : Crystallographic refinement via SHELX () would clarify conformational preferences, such as the orientation of the thiophene relative to the pyrazole.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, and how can yield and purity be maximized?

- Methodological Answer : The synthesis involves sequential steps: (1) Formation of the pyrazole core via cyclocondensation of hydrazines with diketones, (2) coupling the pyrazole with thiophene derivatives using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), and (3) amide bond formation between the pyrazole-ethylamine intermediate and 4-oxo-4H-chromene-2-carboxylic acid. Ethanol or DMF are preferred solvents, and catalysts like Pd(PPh₃)₄ improve coupling efficiency. Purification via silica gel column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Reaction monitoring with TLC (Rf analysis) or HPLC ensures completion. Optimizing reaction time (e.g., 12–24 hours under reflux) and stoichiometric ratios (1:1.2 for amide coupling) maximizes yields (typically 50–70%) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify proton environments (e.g., pyrazole NH at δ 8.2–8.5 ppm, chromene carbonyl at δ 170–175 ppm) and carbon signals (e.g., thiophene C-S at δ 125–130 ppm). Use 2D techniques (HSQC, HMBC) to resolve overlapping signals and confirm connectivity .

- HRMS : Validate the molecular formula (e.g., [M+H]+ at m/z 437.12). Compare experimental isotopic patterns with theoretical simulations to confirm purity .

Q. What in vitro biological screening strategies are recommended to assess the compound’s potential pharmacological activities?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-Glo™) at varying concentrations (1–100 μM). Include staurosporine as a positive control.

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Normalize against untreated controls and validate with trypan blue exclusion .

Advanced Research Questions

Q. How can computational chemistry tools predict the compound’s reactivity and interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., CDK2). Set grid boxes around ATP-binding sites and run 50 docking poses. Validate with MD simulations (GROMACS) over 100 ns to assess stability .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Use partial least squares (PLS) regression to correlate with IC50 data from analogues .

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Standardization : Replicate assays under controlled conditions (pH 7.4, 37°C, serum-free media). Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers.

- Orthogonal Validation : Confirm kinase inhibition via surface plasmon resonance (SPR) alongside enzymatic assays. Compare Kd values (SPR) with IC50 (enzymatic) to identify assay-specific artifacts .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with substituents at pyrazole (e.g., -CF₃ instead of -CH₃) or chromene (e.g., nitro groups at C-7). Test in dose-response assays (0.1–100 μM).

- Statistical Analysis : Apply ANOVA to identify significant groups (p < 0.05). Use CoMFA/CoMSIA for 3D-QSAR to guide further modifications .

Q. What advanced analytical techniques elucidate the compound’s solid-state structure and dynamic behavior?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation (acetonitrile/chloroform). Solve structures using SHELX and refine with Olex2. Analyze H-bonding networks (e.g., pyrazole NH···O=C chromene) .

- Solid-State NMR : Probe conformational flexibility with 13C CP/MAS NMR. Compare chemical shifts with solution-state data to identify polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.